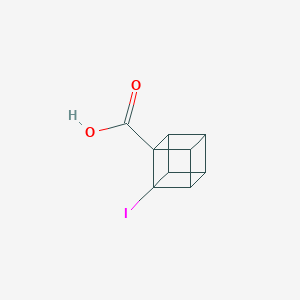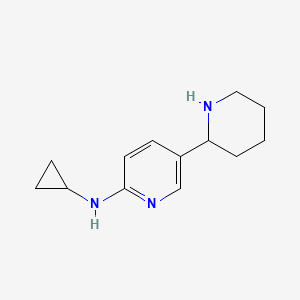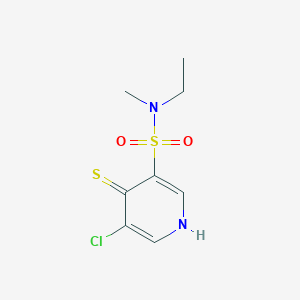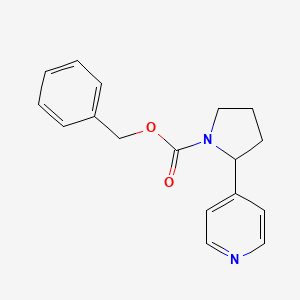
2-Iodocubane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-IODOCUBANE-1-CARBOXYLIC ACID is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure
Synthetic Routes and Reaction Conditions:
Iodine-Metal Exchange Reaction: One method involves the iodine-metal exchange reaction on cubane using lithium organozincates. This reaction typically requires specific conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Light-Induced Iododecarboxylation: Another method is the light-induced iododecarboxylation of 4-(diisopropylcarbamoyl)cubane-1-carboxylic acid
Industrial Production Methods:
Electrochemical Functionalization: The Hofer-Moest reaction under flow conditions has been demonstrated for the electrochemical functionalization of cubane carboxylic acids. This method allows for the large-scale production of iodocubane derivatives under mild conditions.
Types of Reactions:
Nucleophilic Substitution: 8-IODOCUBANE-1-CARBOXYLIC ACID undergoes photoinduced nucleophilic substitution reactions with arylthiolate and diphenylphosphanide ions. These reactions proceed under irradiation in liquid ammonia and dimethylsulphoxide.
Oxidative Decarboxylation: The compound can also participate in oxidative decarboxylation reactions, leading to the formation of alkoxy cubanes.
Common Reagents and Conditions:
Arylthiolate and Diphenylphosphanide Ions: Used in nucleophilic substitution reactions under irradiation conditions.
Oxidizing Agents: Employed in oxidative decarboxylation reactions to convert carboxylic acids to other functional groups.
Major Products:
Thioaryl and Diphenylphosphoryl Cubane Derivatives: Formed from nucleophilic substitution reactions.
Alkoxy Cubanes: Resulting from oxidative decarboxylation reactions.
科学研究应用
8-IODOCUBANE-1-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: The cubane scaffold is used as a bioisostere for phenyl rings, potentially enhancing the drug-like properties of lead compounds.
Materials Science: The rigid and strained structure of cubane derivatives makes them suitable for use as spacers in organic materials and polymers.
Energetic Materials: The impact sensitivity and thermal decomposition behavior of iodocubane derivatives are of interest in the development of energetic materials.
作用机制
The mechanism of action of 8-IODOCUBANE-1-CARBOXYLIC ACID involves its participation in nucleophilic substitution and oxidative decarboxylation reactions. The iodine atom in the cubane structure acts as a leaving group in nucleophilic substitution reactions, while the carboxylic acid group can undergo oxidative decarboxylation to form various functionalized cubane derivatives .
相似化合物的比较
1-Iodocubane: Another iodinated cubane derivative with similar reactivity.
4-Iodocubane-1-Carboxylic Acid: A closely related compound with an iodine atom at a different position on the cubane ring.
Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane Derivatives: These compounds share the strained cage structure with cubane and have similar applications in medicinal chemistry and materials science.
Uniqueness: 8-IODOCUBANE-1-CARBOXYLIC ACID is unique due to the specific positioning of the iodine atom and the carboxylic acid group on the cubane framework.
属性
分子式 |
C9H7IO2 |
|---|---|
分子量 |
274.05 g/mol |
IUPAC 名称 |
2-iodocubane-1-carboxylic acid |
InChI |
InChI=1S/C9H7IO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12) |
InChI 键 |
WCWGUEOLEMHFRW-UHFFFAOYSA-N |
规范 SMILES |
C12C3C4C1C5(C2C3C45I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11815953.png)

![methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11815962.png)
![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)

![3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)




![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)

![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)
